A Technical Guide to tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate: A Chiral Building Block for Advanced Drug Discovery
A Technical Guide to tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate: A Chiral Building Block for Advanced Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate. This chiral, disubstituted azetidine is a valuable building block in medicinal chemistry, offering a rigid scaffold for the synthesis of novel therapeutics. This document delves into the stereoselective synthesis, reactivity of the Boc-protecting group, and the strategic importance of the trans-2-methyl-3-aminoazetidine core in designing next-generation pharmaceuticals.
Introduction: The Strategic Value of Substituted Azetidines
The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern drug discovery. Its inherent ring strain and well-defined three-dimensional geometry provide a unique conformational rigidity that can enhance binding affinity and selectivity for biological targets. The incorporation of azetidine motifs into drug candidates has been shown to improve pharmacokinetic properties, such as aqueous solubility and metabolic stability, while reducing off-target effects.
tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate (CAS: 1932003-88-7) is a bifunctional molecule that combines the desirable features of the azetidine core with a versatile Boc-protected amine. The trans stereochemistry between the methyl group at the C2 position and the carbamate at the C3 position offers a specific spatial arrangement of substituents, making it a crucial intermediate for the stereocontrolled synthesis of complex bioactive molecules.[1][2] This guide will explore the key chemical characteristics and synthetic utility of this important chiral building block.
Physicochemical and Spectroscopic Properties
While detailed experimental data for this specific compound is not extensively published, its properties can be inferred from its structure and data for analogous compounds.
Table 1: Physicochemical Properties of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate
| Property | Value | Source/Method |
| CAS Number | 1932003-88-7 | BLDpharm[3] |
| Molecular Formula | C₉H₁₈N₂O₂ | Advanced ChemBlocks[4] |
| Molecular Weight | 186.26 g/mol | Advanced ChemBlocks[4] |
| Appearance | Expected to be a white to off-white solid | General observation for similar compounds |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. Limited solubility in water. | Inferred from structure |
| Melting Point | Not publicly available | - |
| Optical Rotation | Not publicly available | - |
Spectroscopic Characterization (Expected)
The following are expected characteristic peaks for spectroscopic analysis. Actual spectra should be obtained for confirmation from suppliers like BLDpharm, who indicate the availability of such data.[3]
¹H NMR (in CDCl₃, 400 MHz):
-
δ ~4.0-4.5 ppm (m, 1H): Proton at C3, adjacent to the carbamate.
-
δ ~3.5-4.0 ppm (m, 1H): Proton at C2, adjacent to the methyl group.
-
δ ~3.0-3.5 ppm (m, 2H): Protons on the C4 of the azetidine ring.
-
δ ~1.45 ppm (s, 9H): The nine equivalent protons of the tert-butyl group.
-
δ ~1.2-1.4 ppm (d, 3H): Protons of the methyl group at C2.
-
NH protons: A broad singlet, the chemical shift of which is concentration-dependent.
¹³C NMR (in CDCl₃, 101 MHz):
-
δ ~156 ppm: Carbonyl carbon of the Boc group.
-
δ ~80 ppm: Quaternary carbon of the tert-butyl group.
-
δ ~50-60 ppm: Carbons of the azetidine ring (C2, C3, C4).
-
δ ~28 ppm: Methyl carbons of the tert-butyl group.
-
δ ~15-20 ppm: Methyl carbon at C2.
Infrared (IR) Spectroscopy (KBr Pellet):
-
~3300-3400 cm⁻¹: N-H stretching of the carbamate.
-
~2950-3000 cm⁻¹: C-H stretching of alkyl groups.
-
~1680-1700 cm⁻¹: C=O stretching of the carbamate.
-
~1160-1250 cm⁻¹: C-O stretching of the carbamate.
Mass Spectrometry (MS):
-
[M+H]⁺: Expected at m/z 187.14.
-
[M+Na]⁺: Expected at m/z 209.12.
-
A characteristic fragmentation pattern would involve the loss of isobutylene (56 Da) from the Boc group.
Synthesis and Stereocontrol
A likely retrosynthetic pathway would start from a chiral amino alcohol, which sets the stereochemistry that is carried through to the final product.
Caption: Retrosynthetic analysis of the target molecule.
Representative Synthetic Protocol
The following is a representative, multi-step protocol for the synthesis of a chiral 2,3-disubstituted azetidine, illustrating the key chemical transformations.
Step 1: Synthesis of a Chiral N-Protected Amino Alcohol This typically starts from a commercially available chiral amino acid. For instance, a derivative of L-threonine could serve as a suitable starting material to establish the desired (2S,3R) stereochemistry. The carboxylic acid is reduced to an alcohol, and the amine is protected with a suitable group (e.g., benzyl).
Step 2: Activation of the Hydroxyl Group The primary hydroxyl group of the amino alcohol is converted into a good leaving group, commonly a mesylate or tosylate, by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine.
Step 3: Intramolecular Cyclization (4-exo-tet) Treatment of the activated amino alcohol with a strong, non-nucleophilic base (e.g., sodium hydride) promotes an intramolecular SN2 reaction. The nitrogen atom displaces the leaving group to form the strained azetidine ring. This step is often the most critical for yield and purity.[5]
Step 4: Deprotection and Boc Protection The protecting group on the azetidine nitrogen (e.g., benzyl) is removed, typically via catalytic hydrogenation. The resulting secondary amine is then reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to afford the final product, tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate.
Caption: General workflow for the synthesis of the title compound.
Chemical Reactivity and Applications
The chemical reactivity of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate is dominated by the Boc-protected amine and the secondary amine of the azetidine ring (after deprotection).
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[6]
-
Acidic Cleavage: The most common method for Boc deprotection is treatment with a strong acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. The reaction proceeds via the formation of a stable tert-butyl cation.
-
Lewis Acid-Mediated Deprotection: Lewis acids such as zinc bromide (ZnBr₂) can also be employed for the selective deprotection of Boc groups, sometimes offering better compatibility with other acid-sensitive functionalities.[7]
Reactions of the Azetidine Nitrogen
Once the Boc group is removed, the resulting primary amine at the C3 position can undergo a variety of transformations, including:
-
N-Alkylation and N-Arylation: The amine can be alkylated or arylated to introduce further diversity.
-
Amide Bond Formation: Coupling with carboxylic acids using standard peptide coupling reagents (e.g., EDC, HOBt) allows for the incorporation of this chiral scaffold into peptidic or non-peptidic structures.
-
Reductive Amination: Reaction with aldehydes or ketones followed by reduction provides access to more complex substituted amines.
The secondary amine within the azetidine ring can also be functionalized, for example, through alkylation or acylation, to further modify the properties of the molecule.
Applications in Drug Discovery
Chiral 2,3-disubstituted azetidines are valuable building blocks for the synthesis of a wide range of biologically active compounds.[8] The defined stereochemistry and rigid nature of the azetidine core in tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate allow for precise control over the spatial orientation of pharmacophoric groups. This is particularly important for optimizing interactions with chiral biological targets such as enzymes and receptors.
While specific examples of marketed drugs containing this exact fragment are not readily identifiable, its structural motif is highly relevant to the design of inhibitors for various enzyme classes and ligands for G-protein coupled receptors (GPCRs). The "trans" relationship of the substituents allows for their projection into distinct regions of a binding pocket, a strategy often employed in rational drug design.
Caption: Reactivity and synthetic applications of the title compound.
Handling and Safety
tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. While specific toxicity data is not available, it should be treated as a potentially hazardous chemical. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container in a cool, dry place.
Conclusion
tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate is a valuable and versatile chiral building block for medicinal chemistry and drug discovery. Its well-defined stereochemistry and the synthetic handles provided by the Boc-protected amine and the azetidine ring nitrogen allow for the creation of a wide array of complex and diverse molecular architectures. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for its effective utilization in the development of novel therapeutic agents.
References
- Google Patents.
- Bräuner-Osborne, H., et al. (2005). Azetidinic Amino Acids: Stereocontrolled Synthesis and Pharmacological Characterization as Ligands for Glutamate Receptors and Transporters. Organic & Biomolecular Chemistry, 3(23), 4160-4167.
- Google Patents. US10961241B2 - Chemical compounds.
- Google Patents.
- Google Patents.
- Google Patents.
- Zhu, M., & Sun, J. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 147(27), 24085-24094.
- Kaul, R., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(17), 5866-5869.
- Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-426.
- Google Patents.
- Cheekatla, S. R. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
- Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(21), 3839.
-
MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]
- Google Patents. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
-
Organic Syntheses. Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. [Link]
-
Semantic Scholar. A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. [Link]
- Google Patents. US20070197797A1 - Compounds and methods for carbazole synthesis.
-
PubChem. A kind of synthesis technique of ethyl maltol - Patent CN-111533719-B. [Link]
- Google Patents. US12144810B1 - Immediate release pharmaceutical formulation of 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.
-
PubChem. tert-Butyl azetidin-3-yl(methyl)carbamate. [Link]
-
Patent 1292386. NOVEL MICROCAPSULES. [Link]
-
The All Information Of DRAMP04820. DRAMP04820. [Link]
- Google Patents.
- Google Patents.
-
PubChemLite. Tert-butyl (1-(2-hydroxyethyl)azetidin-3-yl)(methyl)carbamate. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
WIPO. a process for the preparation of (2s,3s)-2-benzhydryl- n-(5-tert-butyl-2-methoxybenzyl) quinuclidin-3-amine and pharmaceutically acceptable salts thereof. [Link]
-
MDPI. Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 4. WIPO – 检索国际和国家专利汇编 [patentscope2.wipo.int]
- 5. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]
- 6. US7232812B2 - Substituted azetidine compounds, their preparation and use as medicaments - Google Patents [patents.google.com]
- 7. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4822895A - 3-aminoazetidine, its salts and intermediates of synthesis - Google Patents [patents.google.com]


